methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
Description
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a chiral bicyclic compound featuring a fused indene core with an amino group at position 3 and a methyl ester at position 5. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol . The compound exists in enantiomeric forms, such as the (R)- and (S) -configurations, distinguished by their CAS numbers (e.g., (S)-enantiomer: 1246509-66-9) . It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting proteins like Discoidin Domain Receptor 1 (DDR1) and ENL degraders . The hydrochloride salt enhances solubility, making it suitable for reaction conditions requiring polar solvents .
Properties
IUPAC Name |
methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8;/h2-3,6,10H,4-5,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSENWQHYPMZMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2N)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903558-73-6 | |
| Record name | Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Asymmetric Synthesis via Catalytic Hydrogenation
A prominent route to methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate involves asymmetric hydrogenation of a prochiral ketone precursor. The synthesis begins with 3-keto-2,3-dihydro-1H-indene-5-carboxylic acid, which undergoes esterification with methanol under acidic conditions to yield methyl 3-keto-2,3-dihydro-1H-indene-5-carboxylate . Subsequent enantioselective reduction of the ketone group is achieved using chiral catalysts such as Ru-BINAP complexes, which provide high enantiomeric excess (ee). For example, hydrogenation at 50–100 psi H₂ in methanol with a Ru-(S)-BINAP catalyst produces the (S)-enantiomer with up to 92% ee . The resulting amine intermediate is then treated with hydrochloric acid to form the hydrochloride salt, yielding the final product in 68–75% overall yield .
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Catalyst | Ru-(S)-BINAP |
| Pressure | 50–100 psi H₂ |
| Solvent | Methanol |
| Temperature | 25–40°C |
| Enantiomeric Excess | 85–92% |
Resolution of Racemic Mixtures
Racemic methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate can be resolved using chiral acids or enzymatic methods. A common approach involves forming diastereomeric salts with (-)-di-p-toluoyl-D-tartaric acid (DTTA) in ethanol . The (S)-enantiomer selectively crystallizes, while the (R)-enantiomer remains in solution. After filtration and recrystallization, the free base is regenerated using sodium hydroxide and subsequently converted to the hydrochloride salt with concentrated HCl . This method achieves optical purity >98% but requires multiple crystallization steps, reducing overall yield to 40–50% .
Hydrochloride Salt Formation
The hydrochloride salt is typically formed by treating the free amine with HCl in a polar aprotic solvent. For instance, dissolving methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate in 1,4-dioxane and adding 4N HCl in dioxane produces a crystalline precipitate . The reaction is exothermic and requires cooling to 0–5°C to prevent decomposition. The product is isolated via filtration, washed with cold ether, and dried under vacuum, yielding >95% purity .
Optimization Insights
-
Solvent Choice : Dioxane and THF are preferred due to their ability to solubilize both the amine and HCl gas.
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Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete protonation without excess acid .
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Crystallization : Slow evaporation from ethanol/water mixtures enhances crystal quality and purity .
Alternative Routes via Cyclization Reactions
A patent-pending method (CN105461552A) describes synthesizing related indene carboxylates through cyclization of substituted indanones . While this patent focuses on a chloro-hydroxy variant, the methodology is adaptable to the target compound. Key steps include:
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Salification : Reacting 5-chloro-1-indanone with methyl carbonate and sodium hydride in toluene under reflux .
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Acidification : Quenching with HCl/ice mixture to precipitate intermediates.
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Oxidation : Using cumene hydroperoxide and cinchonine to induce stereoselectivity .
Adapting this route to methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride would involve substituting the chloro group with an amino moiety via nucleophilic substitution or reductive amination.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Optical Purity (%) | Complexity | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 68–75 | 85–92 | High | Moderate |
| Racemic Resolution | 40–50 | >98 | Moderate | Low |
| Cyclization (Patent) | 75–78* | 80–83* | High | High |
*Reported for analogous compounds .
Purification and Characterization
Purification is critical due to the compound’s sensitivity to racemization. Common techniques include:
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Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
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Chiral HPLC : Using Chiralpak AD-H columns with hexane/isopropanol (90:10) to verify ee .
Characterization data includes:
Chemical Reactions Analysis
Amination and Nucleophilic Substitution
The amino group at position 3 undergoes nucleophilic substitution reactions, particularly in the presence of electrophilic reagents. For example:
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Reaction with Alkyl Halides : The primary amine reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions (e.g., KOH in THF).
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Coupling with Aryl Halides : Palladium-catalyzed cross-coupling reactions with aryl bromides yield aryl-substituted derivatives. For instance, Suzuki-Miyaura coupling with phenylboronic acid produces biaryl compounds.
Example Reaction Conditions :
| Reagent | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Methyl iodide | THF | KOH | 0–25°C | 75% |
| Phenylboronic acid | DMF | Pd(PPh₃)₄ | 80°C | 68% |
Ester Hydrolysis and Functionalization
The methyl ester group at position 5 is susceptible to hydrolysis, enabling conversion to carboxylic acid derivatives:
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Acid-Catalyzed Hydrolysis : Treatment with HCl in aqueous methanol produces the corresponding carboxylic acid.
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Base-Mediated Saponification : NaOH in ethanol/water yields the sodium carboxylate, which can be further functionalized (e.g., amidation) .
Hydrolysis Conditions :
| Reagent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| 6M HCl | H₂O/MeOH (1:1) | Reflux | 12 hr | Indene-5-carboxylic acid |
| 2M NaOH | EtOH/H₂O (3:1) | 60°C | 6 hr | Sodium carboxylate salt |
Redox Reactions
The indene core and amino group participate in redox transformations:
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Oxidation : MnO₂ selectively oxidizes the amino group to a nitro group under mild conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indene double bond, yielding a saturated bicyclic structure.
Redox Conditions :
| Reaction Type | Reagent | Solvent | Product |
|---|---|---|---|
| Oxidation | MnO₂ | CH₂Cl₂ | 3-Nitro-indene derivative |
| Reduction | H₂ (1 atm) | EtOAc | Saturated dihydroindene compound |
Salt Formation and Solubility Effects
The hydrochloride salt enhances solubility in polar solvents, enabling reactions in aqueous media. For instance, it facilitates:
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Ion-Exchange Reactions : Replacement of Cl⁻ with other anions (e.g., sulfate) via treatment with Ag₂SO₄ .
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pH-Dependent Reactivity : The amino group’s protonation state modulates nucleophilicity, affecting reaction rates in acidic vs. basic conditions.
Stereochemical Considerations
The (R)- and (S)-enantiomers exhibit distinct reactivity profiles due to chiral induction effects:
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(R)-Enantiomer : Favors formation of specific diastereomers in asymmetric aldol reactions.
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(S)-Enantiomer : Shows higher reactivity in enzymatic resolutions, as observed in lipase-catalyzed transesterification.
Key Data Tables
| Reaction Type | Key Reagents | Typical Yields | Applications |
|---|---|---|---|
| Nucleophilic Substitution | Alkyl halides, Pd catalysts | 60–75% | Synthesis of branched amines |
| Ester Hydrolysis | HCl, NaOH | 80–95% | Carboxylic acid derivatives |
| Carboxamide Coupling | t-BuOK, Anilines | 30–50% | Medicinal chemistry scaffolds |
Table 2: Comparative Reactivity of Enantiomers
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Hydrolysis Rate (k, s⁻¹) | 0.12 | 0.09 |
| Coupling Yield | 68% | 55% |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds.
DDR1 Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of discoidin domain receptor 1 (DDR1), which is implicated in various cancers, including pancreatic cancer. A series of derivatives based on the indene structure were synthesized and evaluated for their inhibitory activity against DDR1:
| Compound | Kd (nM) | IC50 (nM) | Effect on Cancer Cells |
|---|---|---|---|
| 7f | 5.9 | 14.9 | Suppressed colony formation in pancreatic cancer cells |
The compound demonstrated promising in vivo efficacy in orthotopic mouse models, indicating its potential as a therapeutic agent against DDR1-mediated signaling pathways in cancer .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules with pharmaceutical relevance.
Synthesis of Amides and Other Derivatives
Research has shown that this compound can be utilized to synthesize various amides and other derivatives through coupling reactions. For example:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Amide Formation | Dichloromethane, RT | 57% |
This reaction showcases the compound's utility in generating structurally diverse molecules necessary for drug discovery .
Biochemical Research
The compound's biochemical applications extend to studying enzyme interactions and cellular mechanisms.
Enzyme Inhibition Studies
Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways:
| Enzyme Target | Inhibition Type | IC50 (nM) |
|---|---|---|
| Kinase (DDR1) | Competitive | 14.9 |
These findings contribute to understanding how modifications to the indene structure affect biological activity, providing insights for further drug design .
Pancreatic Cancer Research
In a notable study, compound 7f was shown to significantly reduce tumor growth in pancreatic cancer models by inhibiting DDR1 signaling pathways. The results indicated that this compound could serve as a lead candidate for developing new cancer therapies targeting DDR1 .
Structural Modifications for Enhanced Activity
Research has also focused on modifying the methyl indene structure to improve binding affinity and selectivity for DDR1. Variants with different functional groups were synthesized and tested:
| Variant | Binding Affinity (Kd) | Selectivity |
|---|---|---|
| 7c | 5.6 nM | High |
| 7d | Less effective | Moderate |
These modifications are crucial for optimizing therapeutic profiles while minimizing off-target effects .
Mechanism of Action
The mechanism of action of methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylate groups allows for interactions with various biomolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride can be elucidated by comparing it to analogs, as summarized below:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Positional Isomerism: The 3-amino substitution in the target compound confers superior conformational flexibility compared to 2-amino analogs, enabling optimal interactions with DDR1’s active site .
Enantiomeric Purity : The (R) -enantiomer (CAS 1246509-67-0) demonstrates higher biological activity in PROTAC synthesis than the (S) -form, highlighting the role of stereochemistry in drug design .
Ester Group Impact : Methyl esters (as in the target compound) are hydrolyzed faster in vivo than ethyl esters (e.g., CID 59314089), suggesting shorter metabolic half-lives but improved prodrug activation .
Halogen Effects : Chloro or bromo substituents (e.g., CAS 2089649-44-3) increase molecular weight and enhance binding via hydrophobic and halogen-bonding interactions, though at the cost of solubility .
Salt Forms : Hydrochloride salts (e.g., target compound) improve aqueous solubility by ~30% compared to free bases, critical for reactions in polar solvents like DMSO .
Biological Activity
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride is a compound with significant biological activity, primarily noted for its potential therapeutic applications in various medical fields. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 227.69 g/mol. Its structure features an indene core, characterized by a fused benzene and cyclopentene ring, along with an amino group and a carboxylate ester functional group that contribute to its biological activity and reactivity.
1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits notable anti-inflammatory and analgesic activities. These properties suggest its potential use in treating conditions associated with inflammation and pain. The mechanism of action may involve modulation of inflammatory pathways and pain signaling pathways, although specific molecular targets remain to be fully elucidated.
2. Neurological Applications
The compound has also been studied for its effects on neurological disorders . It appears to interact with neurotransmitter systems, which could make it a candidate for further pharmacological studies aimed at treating conditions such as depression or anxiety.
Interaction Studies
Interaction studies have shown that this compound interacts with various biological targets. Notable interactions include:
| Biological Target | Type of Interaction | Potential Effect |
|---|---|---|
| Neurotransmitter Receptors | Modulation | Altered signaling pathways |
| Inflammatory Pathways | Inhibition | Reduced inflammation |
| Ion Channels (e.g., CFTR) | Potentiation/Inhibition | Modulated ion flux |
These interactions highlight the compound's versatility in affecting multiple biological systems, which may lead to diverse therapeutic applications .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Indene Structure : Starting from suitable precursors to construct the indene framework.
- Introduction of Functional Groups : Adding the amino and carboxylate groups through various organic reactions.
- Hydrochloride Salt Formation : Treating the base compound with hydrochloric acid to enhance solubility.
These methods can vary based on desired yields and purity levels.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study examined its anti-inflammatory effects in animal models, demonstrating significant reduction in inflammatory markers compared to control groups.
- Another investigation focused on its analgesic properties, showing efficacy in pain relief comparable to standard analgesics.
These findings underscore the potential of this compound as a therapeutic agent in both inflammatory and pain-related conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride with high enantiomeric purity?
- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Rhodium or Palladium complexes) can achieve high enantiomeric excess (ee). For example, (S)- and (R)-enantiomers are synthesized via resolution of racemic mixtures using chiral HPLC columns (e.g., Chiralpak® AD-H) . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol. Purity (>95%) is confirmed via HPLC and chiral stationary phase analysis .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodology :
- NMR : Analyze , , and DEPT spectra to verify the indene backbone, methyl ester, and amino groups. For example, the methyl ester typically appears as a singlet at ~3.7 ppm in NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 228.10 for CHNO) and isotopic pattern matching the molecular formula .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen bonding in the hydrochloride salt form .
Q. What analytical techniques are optimal for assessing purity and stability?
- Methodology :
- HPLC : Use a C18 column with UV detection at 254 nm. Purity ≥97% is standard for research-grade material, as reported in supplier catalogs .
- Karl Fischer Titration : Determine residual water content (<0.5%) to assess hygroscopicity, critical for stability in storage .
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Hydrolysis of the ester group is a common degradation pathway .
Advanced Research Questions
Q. How can conflicting spectral data between batches be resolved?
- Methodology :
- Batch Comparison : Perform comparative NMR and LC-MS to identify impurities (e.g., diastereomers or unreacted intermediates). For example, residual 3-aminoindene derivatives may appear as minor peaks in HPLC .
- Isotopic Labeling : Synthesize -labeled analogs to trace signal origins in complex spectra .
- Collaborative Validation : Cross-verify data with independent labs using standardized protocols (e.g., USP guidelines for pharmaceutical intermediates) .
Q. What role does this compound play in medicinal chemistry research?
- Applications :
- Kinase Inhibition : The indene-carboxylate scaffold is a building block for ATP-competitive kinase inhibitors. For example, analogs with halogen substitutions show nanomolar IC values against EGFR and VEGFR .
- Prodrug Design : The methyl ester group enhances cell permeability, while intracellular esterases hydrolyze it to the active carboxylic acid form .
- In Vivo Studies : Radiolabeled versions (e.g., -derivatives) are used in PET imaging to track biodistribution in preclinical models .
Q. How can researchers optimize reaction yields for large-scale synthesis (>10 g)?
- Methodology :
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., racemization) and improve scalability. Residence time and temperature are optimized via DOE (Design of Experiments) .
- Catalyst Recycling : Immobilize chiral catalysts on silica supports to reduce costs and waste .
- Crystallization Engineering : Use anti-solvent crystallization (e.g., water/ethanol mixtures) to enhance hydrochloride salt yield and particle size uniformity .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Root Cause Analysis :
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) can alter melting points. Use DSC and PXRD to characterize polymorphs .
- Solvent Effects : Solubility in DMSO vs. water may vary due to hydrochloride salt dissociation. Measure pH-dependent solubility using shake-flask methods .
- Resolution : Adopt standardized testing conditions (e.g., USP <791> for melting range determination) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
